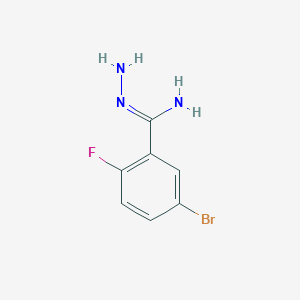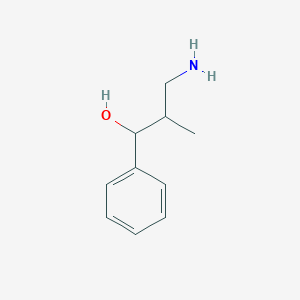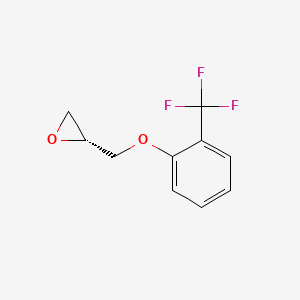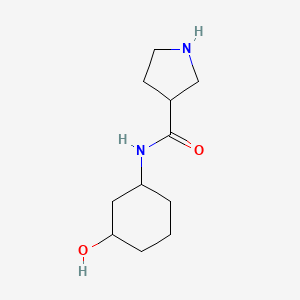
4-(Azetidin-1-yl)-3-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-1-yl)-3-nitrobenzaldehyde is a chemical compound that features an azetidine ring attached to a nitrobenzaldehyde moiety Azetidine is a four-membered nitrogen-containing heterocycle, while nitrobenzaldehyde is an aromatic aldehyde with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-3-nitrobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the nitrobenzaldehyde moiety. One common method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The reaction conditions often include the use of triethylamine as a base and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-1-yl)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: 4-(Azetidin-1-yl)-3-nitrobenzoic acid
Reduction: 4-(Azetidin-1-yl)-3-aminobenzaldehyde
Substitution: Various substituted azetidine derivatives
Applications De Recherche Scientifique
4-(Azetidin-1-yl)-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antiviral properties due to the presence of the azetidine ring.
Medicine: Explored for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-1-yl)-3-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the azetidine ring can enhance binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
4-(Azetidin-1-yl)-3-nitrobenzaldehyde can be compared with other azetidine-containing compounds, such as:
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Known for its potential antiviral and antitumor properties.
N-substituted-3-chloro-2-azetidinone derivatives: Investigated for their anticonvulsant and antimicrobial activities.
The uniqueness of this compound lies in its combination of the azetidine ring with a nitrobenzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
4-(azetidin-1-yl)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C10H10N2O3/c13-7-8-2-3-9(11-4-1-5-11)10(6-8)12(14)15/h2-3,6-7H,1,4-5H2 |
Clé InChI |
KGHAGJSRTCOLRO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)




![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)



![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)


